molecular formula C14H11ClN2O2 B14805705 3-chloro-2-methyl-N-[(E)-(2-nitrophenyl)methylidene]aniline

3-chloro-2-methyl-N-[(E)-(2-nitrophenyl)methylidene]aniline

Cat. No.: B14805705
M. Wt: 274.70 g/mol
InChI Key: FVGIBKXAWUAUTK-UHFFFAOYSA-N
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Description

(3-chloro-2-methylphenyl)(2-nitrobenzylidene)amine is an organic compound that belongs to the class of imines It is characterized by the presence of a benzylidene group attached to an amine, with additional substituents including a chlorine atom on the phenyl ring and a nitro group on the benzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-chloro-2-methylphenyl)(2-nitrobenzylidene)amine typically involves the condensation reaction between 3-chloro-2-methylaniline and 2-nitrobenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of (3-chloro-2-methylphenyl)(2-nitrobenzylidene)amine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, solvent recovery and recycling techniques are employed to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

(3-chloro-2-methylphenyl)(2-nitrobenzylidene)amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as hydroxide ions or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(3-chloro-2-methylphenyl)(2-nitrobenzylidene)amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (3-chloro-2-methylphenyl)(2-nitrobenzylidene)amine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of anticancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (3-chloro-2-methylphenyl)(3-nitrobenzylidene)amine
  • (3-chloro-2-methylphenyl)(4-nitrobenzylidene)amine
  • (3-chloro-2-methylphenyl)(2-nitrobenzylidene)amine

Uniqueness

(3-chloro-2-methylphenyl)(2-nitrobenzylidene)amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and nitro groups on the aromatic rings enhances its reactivity and potential for diverse applications compared to similar compounds with different substitution patterns.

Properties

Molecular Formula

C14H11ClN2O2

Molecular Weight

274.70 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-1-(2-nitrophenyl)methanimine

InChI

InChI=1S/C14H11ClN2O2/c1-10-12(15)6-4-7-13(10)16-9-11-5-2-3-8-14(11)17(18)19/h2-9H,1H3

InChI Key

FVGIBKXAWUAUTK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)N=CC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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